molecular formula C13H13N3O4S B6394302 2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid CAS No. 1261976-16-2

2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid

Cat. No.: B6394302
CAS No.: 1261976-16-2
M. Wt: 307.33 g/mol
InChI Key: JJWLNDBFEVKJOK-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid is a complex organic compound that features both amino and sulfonyl functional groups

Properties

IUPAC Name

2-amino-5-[3-(methanesulfonamido)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-21(19,20)16-9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(17)18/h2-7,16H,1H3,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLNDBFEVKJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688362
Record name 2-Amino-5-{3-[(methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-16-2
Record name 2-Amino-5-{3-[(methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications that similar compounds may not be suitable for.

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